2-Benzoyl-6-methoxypyridine
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Overview
Description
2-Benzoyl-6-methoxypyridine is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metalation of Aromatic Compounds
2-Benzoyl-6-methoxypyridine derivatives have been studied for their potential in the metalation of aromatic compounds. A study explored the deprotonation of 2-methoxypyridine using lithium–iron combinations, demonstrating its utility in this field (Nagaradja et al., 2012).
Corrosion Inhibition
Research has identified the efficacy of this compound derivatives in inhibiting metal corrosion. For example, studies involving spirocyclopropane derivatives containing this compound structures have shown promise in protecting mild steel in acidic environments (Chafiq et al., 2020).
Benzoyl Group Transfer
The kinetics and equilibrium of benzoyl group transfer involving pyridine derivatives, including this compound, have been a subject of study. These investigations offer insights into reaction mechanisms and parameters critical in organic chemistry and material science (Rybachenko et al., 2005).
Liquid Crystal Research
This compound compounds have been synthesized and characterized for their potential in liquid crystal applications. Their unique structures contribute to varied liquid crystalline behavior, which is crucial in the development of new materials for displays and optical devices (Ahipa et al., 2014).
Fluorescence Detection
In the field of analytical chemistry, this compound derivatives have been utilized in fluorescence-based methods for detecting substances like benzoyl peroxide in food products. This highlights their importance in food safety and quality control (Chen et al., 2011).
Photocycloaddition Reactions
Studies on photocycloaddition reactions involving this compound have revealed interesting outcomes in organic synthesis, contributing to the field of photochemistry and molecular engineering (Sakamoto et al., 2000).
Synthesis of Lycopodium Alkaloids
This compound derivatives have been used in the synthesis of complex natural products like Lycopodium alkaloids. This indicates their importance in medicinal chemistry and drug discovery (Bisai & Sarpong, 2010).
Future Directions
Mechanism of Action
Biochemical Pathways
This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Result of Action
Related compounds have been involved in the synthesis of various biologically active molecules, including anti-depressants , and in the formation of key heterocycles .
Action Environment
The suzuki–miyaura coupling, in which similar compounds are involved, is known for its environmentally benign nature .
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-9-5-8-11(14-12)13(15)10-6-3-2-4-7-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSONXKRSOCOKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.